molecular formula C10H13N5O B11884362 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide

Cat. No.: B11884362
M. Wt: 219.24 g/mol
InChI Key: HXHPEEJNLXDHCI-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

The synthesis of 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrrole, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide include other pyrrolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct binding properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

4-amino-N-ethyl-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C10H13N5O/c1-3-12-10(16)8-7-6(4-15(8)2)9(11)14-5-13-7/h4-5H,3H2,1-2H3,(H,12,16)(H2,11,13,14)

InChI Key

HXHPEEJNLXDHCI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C2C(=CN1C)C(=NC=N2)N

Origin of Product

United States

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